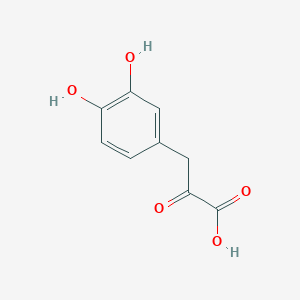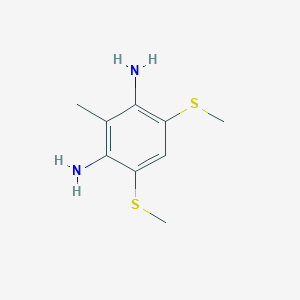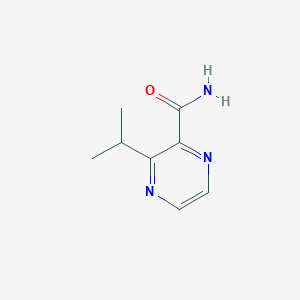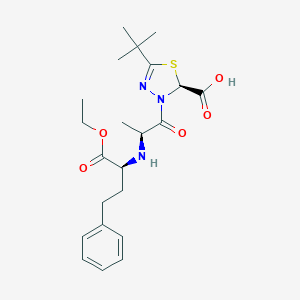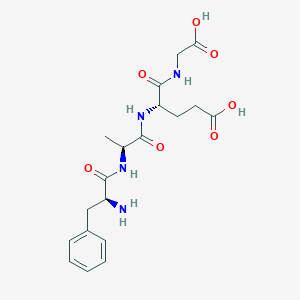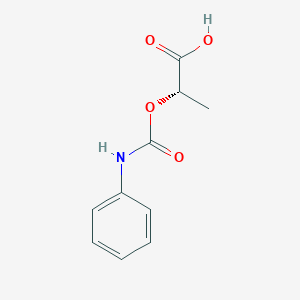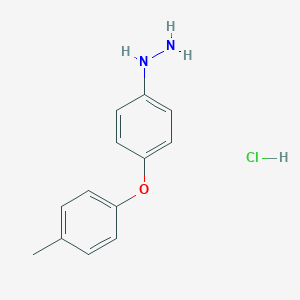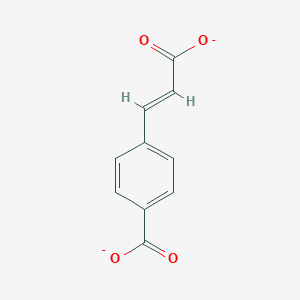
4-Carboxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxycinnamic acid is an organic compound that is a derivative of cinnamic acid . It is a colorless solid that is soluble in organic solvents . This compound belongs to the class of organic compounds known as cinnamic acids, which are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
4-Carboxycinnamic acid can be synthesized by solvothermal reactions . It has been used in the development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Polyesters are obtained by the polycondensation of hydroxycinnamic acid abundant in plants .Molecular Structure Analysis
The molecular formula of 4-Carboxycinnamic acid is C10H8O4 . The molecular weight is 192.17 g/mol . The IUPAC name is 4-[(E)-2-carboxyethenyl]benzoic acid .Chemical Reactions Analysis
Cinnamic acids, including 4-Carboxycinnamic acid, are reactive to ultraviolet (UV) light . Polymers based on these acids exhibit unique properties . The amorphous polycinnamate films exhibit characteristic photodeformability upon UV irradiation owing to E-Z isomerization and [2+2] cycloaddition reactions .Physical And Chemical Properties Analysis
4-Carboxycinnamic acid has a high thermal stability . It remains intact in aqueous solutions of a broad range of pH values ranging from 3 to 11 . It has a topological polar surface area of 74.6 Ų .科学的研究の応用
Inhibition of Polyphenol Oxidase (PPO)
4-Carboxycinnamic acid has been studied for its inhibitory effects on polyphenol oxidase (PPO), an enzyme that catalyzes the oxidation of phenols to quinones . The study found that 4-carboxycinnamic acid had the strongest inhibitory effect on PPO among the tested compounds, which also included cinnamic acid and methyl cinnamate . The inhibitory effects were stronger with more carboxyl groups and at acidic pH .
Interaction with Hemoglobin
According to the DrugBank database, 4-Carboxycinnamic acid may interact with hemoglobin subunits alpha and beta . However, the exact nature and implications of these interactions are not clearly defined and require further research .
Role in Food Science and Technology
The inhibitory effects of 4-Carboxycinnamic acid on PPO also have implications in food science and technology . By inhibiting PPO, 4-Carboxycinnamic acid could potentially be used to prevent the browning of fruits and vegetables that occurs due to the enzymatic oxidation of phenols .
Potential Use in Drug Development
The interactions of 4-Carboxycinnamic acid with biological molecules like hemoglobin suggest potential applications in drug development . However, more research is needed to fully understand these interactions and their potential therapeutic benefits .
Role in Organic Chemistry
4-Carboxycinnamic acid belongs to the class of organic compounds known as cinnamic acids . These compounds, which contain a benzene and a carboxylic acid group, have various applications in organic chemistry, including the synthesis of other complex organic compounds .
Potential Use in Predictive Machine-Learning Models
The structural and chemical properties of 4-Carboxycinnamic acid could be used in the development of predictive machine-learning models . These models could potentially predict the behavior of 4-Carboxycinnamic acid and similar compounds in various chemical reactions .
Safety and Hazards
将来の方向性
The use of cinnamic acid, including 4-Carboxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming . The development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material is a pressing issue among researchers .
作用機序
Target of Action
4-Carboxycinnamic acid, an organic compound, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The alpha and beta subunits are essential components of this protein.
Action Environment
The action, efficacy, and stability of 4-Carboxycinnamic acid can be influenced by various environmental factors. For instance, pH levels can affect the inhibitory effects of similar compounds .
特性
IUPAC Name |
4-[(E)-2-carboxyethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJSGLKJYIYTB-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxycinnamic acid | |
CAS RN |
19675-63-9 |
Source


|
| Record name | 4-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
